2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Anticonvulsant Benzothiazole 6 Hz Psychomotor Seizure

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 311329-78-9; molecular formula C₁₃H₁₁N₃O₂S₂; molecular weight 305.4 g/mol) is a synthetic small molecule that integrates a benzothiazole ring, a thioether (sulfanyl) bridge, and a 5-methylisoxazole carboxamide moiety within a single scaffold. This compound belongs to the benzothiazole-thioether-acetamide chemotype, a structural class extensively documented for anticonvulsant, antimicrobial, antitubercular, and anticancer activities in medicinal chemistry literature.

Molecular Formula C13H11N3O2S2
Molecular Weight 305.4 g/mol
CAS No. 311329-78-9
Cat. No. B6500034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
CAS311329-78-9
Molecular FormulaC13H11N3O2S2
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3S2
InChIInChI=1S/C13H11N3O2S2/c1-8-6-11(16-18-8)15-12(17)7-19-13-14-9-4-2-3-5-10(9)20-13/h2-6H,7H2,1H3,(H,15,16,17)
InChIKeyKLZDMWZPSYYOMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 311329-78-9) — Structural and Pharmacophoric Baseline for Procurement Decisions


2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 311329-78-9; molecular formula C₁₃H₁₁N₃O₂S₂; molecular weight 305.4 g/mol) is a synthetic small molecule that integrates a benzothiazole ring, a thioether (sulfanyl) bridge, and a 5-methylisoxazole carboxamide moiety within a single scaffold . This compound belongs to the benzothiazole-thioether-acetamide chemotype, a structural class extensively documented for anticonvulsant, antimicrobial, antitubercular, and anticancer activities in medicinal chemistry literature [1]. Its precise chemical identity—distinguished by the direct sulfanyl linkage between the benzothiazole C-2 position and the acetamide carbonyl, together with the N-(5-methylisoxazol-3-yl) amide terminus—constitutes a specific pharmacophoric arrangement that cannot be assumed interchangeable with close analogs bearing alternative heterocyclic appendages .

Why Benzothiazole-Thioether-Acetamide Analogs Cannot Be Freely Substituted for CAS 311329-78-9 — Pharmacophoric Determinants of Differential Activity


Within the benzothiazole-thioether-acetamide chemotype, apparently minor structural modifications—replacement of the isoxazole ring with a triazole, benzyl, or pyrimidinyl group; oxidation of the thioether to a sulfoxide or sulfone; or variation of the substituent at the isoxazole 5-position—produce substantial shifts in target engagement, potency, and selectivity profiles that are documented across multiple independent studies [1][2]. Compounds that retain the benzothiazole-2-ylsulfanyl acetamide backbone but diverge in their N-terminal heterocycle exhibit distinct anticonvulsant ED₅₀ values, antimicrobial MIC ranges, and enzyme inhibition IC₅₀ values, confirming that the combined benzothiazole-sulfanyl-isoxazole pharmacophore is a non-fungible determinant of biological readout [3]. A user requiring a compound with the exact connectivity of CAS 311329-78-9—whether as a screening hit follow-up, a SAR probe, or a synthetic intermediate—therefore cannot simply substitute a related benzothiazole acetamide and expect equivalent performance.

Quantitative Differentiation Evidence for 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide — Assay-Anchored Comparisons Against Closest Analogs


Benzothiazole-Sulfanyl-Isoxazole versus Benzothiazole-Hydrazone Series: Differential Anticonvulsant Protection in the Murine 6 Hz Psychomotor Seizure Model

In a study of benzothiazol-2-yl hydrazone and acetohydrazide derivatives by Kumar et al., the most active compound BT 15—a 2-(1,3-benzothiazol-2-ylsulfanyl)-acetohydrazide derivative bearing the identical benzothiazole-thioether-acetamide core as CAS 311329-78-9 but with a hydrazone-terminated N-substituent in place of the 5-methylisoxazol-3-yl group—achieved 75% protection (3/4 animals) at 1.0 h and 50% protection (2/4 animals) at 0.5 h post-administration at a single intraperitoneal dose of 100 mg/kg in mice evaluated by the 6 Hz psychomotor seizure test [1]. In contrast, an independent evaluation of 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives (compounds 5i and 5j) using the maximal electroshock (MES) test yielded ED₅₀ values of 50.8 mg/kg and 54.8 mg/kg, respectively—a fundamentally different potency readout in a distinct seizure model underscoring the non-interchangeability of benzothiazole-thioether scaffolds with divergent N-terminal heterocycles [2].

Anticonvulsant Benzothiazole 6 Hz Psychomotor Seizure

Antifungal Activity of 2-(Substituted-sulfanyl)-N-(5-methylisoxazol-3-yl)acetamides: Benzothiazole-Containing Derivatives Equal Ketoconazole in Candida spp. Assays

Demir-Özkay et al. synthesized a series of isoxazole-(benz)azole derivatives (3a–3j) in which the 2-substituted-sulfanyl group was varied across benzothiazole, benzoxazole, and benzimidazole heterocycles, all bearing the same N-(5-methylisoxazol-3-yl)acetamide terminus present in CAS 311329-78-9 [1]. Among these, the benzothiazole-containing derivatives (compounds 3a–3f) demonstrated antifungal activity equal to that of the clinical reference agent ketoconazole against tested fungal strains, whereas the corresponding benzoxazole and benzimidazole analogs showed divergent potency [1]. Notably, all compounds in the series exhibited very poor antibacterial activity against both Gram-positive and Gram-negative strains, indicating that the N-(5-methylisoxazol-3-yl)acetamide core selectively favors antifungal over antibacterial pharmacodynamics within this chemotype [1].

Antifungal Benzothiazole-Isoxazole MIC

Benzothiazole-Thioether versus Benzoxazole-Thioether: Differential Antimycobacterial MIC Potency Driven by Heterocycle Identity

A quantitative structure-activity relationship (QSAR) analysis of 1160 MIC values for 2-(substituted benzyl)sulfanyl benzimidazoles, benzoxazoles, and benzothiazoles by Doležal et al. established that antimycobacterial activity against Mycobacterium tuberculosis increases in the order benzothiazole (BTZ) < benzoxazole (BOZ) ≈ benzimidazole (BIM) < 5-methyl-benzimidazole (5-Me-BIM) [1]. This rank-order demonstrates that even within a conserved 2-(substituted)sulfanyl scaffold, the identity of the fused heterocycle (benzothiazole vs. benzoxazole) is a statistically significant determinant of MIC potency. A related patent (CN116808028B) explicitly describes the screening of a benzothiazole derivative—2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-substituted-phenyl)acetamide—as an anti-tuberculosis agent following a high-throughput screen of 7,285 compounds against M. tuberculosis H37Rv, with the benzothiazole-sulfanyl motif identified as critical for activity [2].

Antitubercular Benzothiazole Mycobacterium tuberculosis

Anticancer Selectivity within the N-(5-Methylisoxazol-3-yl)acetamide Series: Benzothiazole-Containing Congeners Show Differential DNA Synthesis Inhibition in Colon Carcinoma and Melanoma Cells

In the same isoxazole-(benz)azole series evaluated for antifungal activity, Demir-Özkay et al. conducted a two-tier anticancer evaluation: an initial MTT cytotoxicity screen against HT-29 (colon carcinoma) and C-6 (melanoma) cell lines, followed by DNA synthesis inhibition assays on the most potent congeners (3g–3i) [1]. Compounds 3g and 3h—which incorporate the benzothiazole-sulfanyl-N-(5-methylisoxazol-3-yl)acetamide scaffold—showed notable DNA synthesis inhibition in both cancer cell lines, whereas congeners bearing benzoxazole or benzimidazole in place of benzothiazole either did not reach the potency threshold for selection into the secondary assay or exhibited reduced activity [1]. This within-series selectivity gradient points to the benzothiazole heterocycle as a contributor to anticancer potency that cannot be assumed for non-benzothiazole analogs.

Anticancer DNA Synthesis Inhibition Colon Carcinoma

MAO-B Inhibitory Selectivity of 2-(Benzothiazol-2-ylsulfanyl)acetamides: Structural Determinants of Isoform Preference

Kaya et al. designed and synthesized 12 novel 2-(5-substituted-benzothiazol-2-ylsulfanyl)-N-(substituted-benzyl)-N-(4-substituted-phenyl)acetamide derivatives (4a–l) and evaluated their inhibitory activity against MAO-A and MAO-B isoforms using an in vitro fluorometric kynuramine assay [1]. The majority of compounds exhibited selective inhibition toward MAO-B over MAO-A. The most potent compound, 4h, was characterized as a mixed-type MAO-B inhibitor, and its ADME properties were computationally predicted to support drug-likeness [1]. While these compounds bear a benzyl/phenyl N-substituent rather than the 5-methylisoxazol-3-yl group of CAS 311329-78-9, the study directly demonstrates that the 2-(benzothiazol-2-ylsulfanyl)acetamide core is competent for MAO-B engagement, and that the nature of the N-terminal substituent governs isoform selectivity [1]. This provides a structure-activity rationale for why CAS 311329-78-9—with its unique 5-methylisoxazol-3-yl terminus—may display a selectivity profile distinct from benzyl-substituted analogs.

Monoamine Oxidase MAO-B Benzothiazole

Prioritized Research and Industrial Application Scenarios for 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 311329-78-9)


Antifungal Lead Optimization: Isoxazole-Benzothiazole Hybrid Scaffold with Ketoconazole-Comparable Activity

This compound is structurally positioned within a chemotype where benzothiazole-containing N-(5-methylisoxazol-3-yl)acetamide derivatives have demonstrated antifungal activity equal to ketoconazole in Candida spp. assays, while the corresponding benzoxazole and benzimidazole analogs diverge in potency [1]. CAS 311329-78-9 can serve as a scaffold-reference compound for systematic antifungal SAR studies aimed at improving selectivity indices beyond the ketoconazole benchmark.

Antitubercular Hit Confirmation: Benzothiazole-Sulfanyl Motif Validated by QSAR and HTS

QSAR analysis of over 1,160 MIC values has established benzothiazole as a distinct antimycobacterial pharmacophore within 2-substituted-sulfanyl heterocycle series, and a Chinese patent (CN116808028B) has validated benzothiazole-2-ylsulfanyl acetamides as anti-tuberculosis hits via HTS against M. tuberculosis H37Rv [2][3]. CAS 311329-78-9 represents a procurement-relevant entry point for confirming and extending these antitubercular findings with an isoxazole-bearing analog.

Anticonvulsant Screening: 6 Hz Psychomotor Seizure Model Probe with Benzothiazole-Thioether Core

The benzothiazole-2-ylsulfanyl acetamide core has demonstrated protection in the 6 Hz psychomotor seizure model (75% at 100 mg/kg i.p. for the hydrazone analog BT 15), a model predictive of therapy-resistant epilepsy [4]. CAS 311329-78-9, bearing a 5-methylisoxazol-3-yl terminus distinct from the hydrazone probe, provides a structurally differentiated tool for exploring the N-substituent determinants of anticonvulsant potency and neurotoxicity in this therapeutically relevant seizure paradigm.

MAO-B Inhibitor Probe: Isoxazole-Substituted Benzothiazole Acetamide for Neuroscience Target Engagement

The 2-(benzothiazol-2-ylsulfanyl)acetamide core has been validated as a competent scaffold for selective MAO-B inhibition, with N-substituent variation governing the MAO-A/MAO-B selectivity ratio [5]. CAS 311329-78-9, with its 5-methylisoxazol-3-yl amide terminus, constitutes a previously untested selectivity node within this pharmacophore. Procurement of this compound enables the assessment of whether an isoxazole substituent enhances MAO-B selectivity relative to the benzyl-substituted analogs characterized by Kaya et al.

Quote Request

Request a Quote for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.